Bis(tridecan-1-yl) hydrogen phosphate

Description

Significance of Organic Phosphates in Industrial and Research Contexts

Organic phosphates are integral to numerous industrial processes and research applications due to their versatile chemical and physical properties. antiscale.ir They are widely employed as plasticizers, flame retardants, lubricant additives, and chemical intermediates. wikipedia.orglobachemie.com In sectors like textile, furniture, and electronics manufacturing, organophosphate esters (OPEs) are valued for their low production cost and compatibility with various polymers. wikipedia.org Their applications extend to the agricultural industry as fertilizers, the pharmaceutical industry as raw materials for drug synthesis, and the chemical industry as catalysts and stabilizers for polymers. antiscale.ir Furthermore, specific organophosphates are used in extractive metallurgy for the separation of rare earth metals and in nuclear reprocessing. wikipedia.org In scientific research, these compounds are crucial reagents in organic chemistry, facilitating chemical reactions and the synthesis of novel molecules. antiscale.irtaylorandfrancis.com

Overview of Bis(tridecan-1-yl) Hydrogen Phosphate's Position within Organophosphorus Chemistry

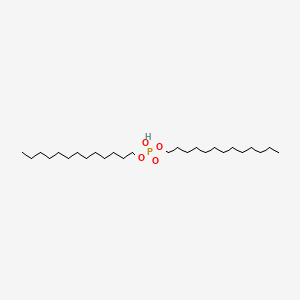

Bis(tridecan-1-yl) hydrogen phosphate (B84403) (CAS RN: 5116-95-0) is classified as a dialkyl hydrogen phosphate. Its structure consists of a central phosphate group esterified with two C13 alkyl chains (tridecan-1-ol) and possessing one acidic hydrogen atom. This configuration makes it an anionic surfactant. The molecule's key feature is its amphiphilic nature, possessing a hydrophilic phosphate head and two long, lipophilic alkyl tails. This dual characteristic places it within a group of organophosphates utilized for their surface-active properties in applications such as detergents, emulsifiers, and corrosion inhibitors.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5116-95-0 |

| Molecular Formula | C26H55O4P |

| Structure | Two tridecan-1-yl groups attached to a hydrogen phosphate group |

| Classification | Anionic Surfactant, Dialkyl Hydrogen Phosphate |

| Key Feature | Amphiphilic (hydrophilic phosphate group, lipophilic alkyl chains) |

Data sourced from reference

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound has primarily focused on its biological activities, driven by its distinct chemical structure. The long hydrophobic tridecyl chains are believed to facilitate interactions with biological membranes, potentially altering membrane fluidity, permeability, and the activity of associated enzymes and signaling pathways.

Key areas of investigation include:

Cytotoxicity: Studies have explored its cytotoxic effects on various cancer cell lines.

Therapeutic Potential: Its biological activity has prompted research into its promise as a potential anticancer agent, due to observed effects like inducing apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Properties: Drawing parallels with similar phosphoric acid derivatives, its potential for antimicrobial applications is another area of interest.

Drug Delivery Systems: The compound's amphiphilic nature suggests it could be harnessed for creating drug delivery vehicles, potentially improving the solubility and bioavailability of hydrophobic drugs.

Summary of Cytotoxicity Research Findings

| Cell Line | IC50 (µM) | Observed Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis via accumulation of Reactive Oxygen Species (ROS) |

| MCF7 | 4.5 | Cell cycle arrest at the G2/M phase |

| A549 | 6.2 | Necrosis resulting from membrane disruption |

Data sourced from reference

Historical Trajectories and Milestones in Research on Dialkyl Hydrogen Phosphates

The history of organophosphorus chemistry dates back to the 19th century, with early pioneers like Jean Louis Lassaigne and Philip de Clermount conducting initial explorations. bionity.com A significant milestone occurred in 1897 when the reaction of phosphorus trichloride (B1173362) with alcohols was investigated, laying the groundwork for synthesizing compounds like dialkyl hydrogen phosphites. mdpi.com The development of synthetic methods for dialkyl hydrogen phosphites and, by extension, phosphates, progressed through the 20th century. Processes were developed to react alcohols with phosphorus trichloride, initially for alkyl groups with 1 to 5 carbons. google.com

A key synthetic advancement was the direct oxidative esterification of monoalkyl hydrogen phosphonates to produce dialkyl hydrogen phosphates, using reagents like bromine in pyridine (B92270) or carbon tetrachloride with triethylamine (B128534) in the presence of an alcohol. rsc.org The industrial-scale synthesis of dialkyl H-phosphonates, important precursors, typically involves the reaction of phosphorus trichloride with alcohols. mdpi.com These historical developments in synthesis have enabled the widespread availability and application of the broader class of dialkyl hydrogen phosphates, to which this compound belongs.

Structure

2D Structure

Properties

IUPAC Name |

ditridecyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H55O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJNLUBEFCNORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863491 | |

| Record name | Ditridecyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5116-95-0, 68954-77-8 | |

| Record name | 1-Tridecanol, 1,1′-(hydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5116-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecanol, 1,1'-(hydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005116950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, di-C8-18-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068954778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tridecanol, 1,1'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ditridecyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, di-C8-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(tridecan-1-yl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Bis Tridecan 1 Yl Hydrogen Phosphate

Established Synthetic Routes for Dialkyl Hydrogen Phosphates

The preparation of dialkyl hydrogen phosphates, including bis(tridecan-1-yl) hydrogen phosphate (B84403), can be broadly categorized into direct esterification, transesterification, and other chemical transformations that result in the formation of the phosphate moiety.

Direct Esterification Approaches

Direct esterification involves the reaction of an alcohol with a phosphorus-containing acid or its derivative. For long-chain alcohols like tridecan-1-ol, common phosphorylating agents include phosphorus pentoxide, phosphoric acid, and phosphorus oxychloride.

One of the most prevalent methods for synthesizing dialkyl phosphates involves the reaction of a primary alcohol with phosphorus oxychloride (POCl₃) in the presence of a base, typically a tertiary amine like triethylamine (B128534), which acts as a hydrogen chloride scavenger. researchgate.netgoogle.com The reaction is usually carried out in an inert solvent such as toluene (B28343). researchgate.netgoogle.com This is a two-step process where the alcohol first reacts with POCl₃ to form a dichlorophosphate (B8581778) intermediate, which then reacts with another alcohol molecule to yield a dialkyl phosphorochloridate. Subsequent hydrolysis, often with steam, cleaves the remaining P-Cl bond to furnish the desired dialkyl hydrogen phosphate. researchgate.net This method is advantageous as it generally provides good yields and minimizes the formation of trialkyl phosphate impurities. researchgate.netgoogle.com

Another direct approach is the reaction of a fatty alcohol with phosphorus pentoxide (P₄O₁₀). researchgate.net This reaction typically produces a mixture of mono- and dialkyl hydrogen phosphates. The ratio of these products can be influenced by the molar ratio of the reactants and the reaction conditions. While effective, controlling the product distribution can be challenging.

Direct esterification using orthophosphoric acid (H₃PO₄) is also possible, particularly for fatty alcohols. nih.gov This reaction is often driven to completion by the removal of water, for instance, through azeotropic distillation with a suitable entraining agent. nih.gov The use of a substoichiometric amount of a basic compound can accelerate the reaction. nih.gov However, the high temperatures required can sometimes lead to side reactions, such as the formation of olefins from the alcohol. acs.org

Transesterification Processes

Transesterification offers an alternative pathway to dialkyl hydrogen phosphates. This process involves the exchange of an alkoxy group of a phosphate or phosphite (B83602) ester with another alcohol. For instance, a simple trialkyl phosphite, such as trimethyl phosphite, can be transesterified with a long-chain alcohol like tridecan-1-ol. nih.gov These reactions are often catalyzed by a base. rsc.org The equilibrium can be shifted towards the desired product by using an excess of the long-chain alcohol and/or by removing the more volatile alcohol (e.g., methanol) by distillation.

The alcoholysis of dialkyl H-phosphonates can also be employed to synthesize mixed or symmetrical dialkyl H-phosphonates. nih.gov By carefully controlling the reaction conditions, such as temperature and the molar ratio of reactants, it is possible to achieve partial transesterification to yield the desired products. nih.gov

Alternative Chemical Transformations for Phosphate Moiety Formation

Beyond direct esterification and transesterification, other chemical transformations can be utilized to form the phosphate group. One such method is the oxidative esterification of monoalkyl hydrogen phosphonates. In this approach, a monoalkyl hydrogen phosphonate (B1237965) is oxidized in the presence of a stoichiometric amount of an alcohol to produce a dialkyl hydrogen phosphate.

More recent and milder methods for the phosphorylation of alcohols have also been developed. One such approach employs a P(V)-based Ψ-reagent, which allows for the direct and chemoselective phosphorylation of alcohols under mild conditions. bohrium.com This method is notable for its operational simplicity and scalability, avoiding the harsh conditions and over-reactivity associated with traditional phosphorylating agents like POCl₃. bohrium.com The reaction proceeds via a stepwise nucleophilic addition of two different alcohols or an alcohol and water. bohrium.com

Another innovative approach involves the catalytic phosphorylation of alcohols using a phosphoryl donor like phosphoenolpyruvic acid monopotassium salt (PEP-K) in the presence of a catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS). nih.govresearchgate.net This method demonstrates high functional group tolerance and provides a direct route to phosphate monoesters, which could potentially be extended to diesters. nih.govresearchgate.net

Optimization Parameters in the Synthesis of Bis(tridecan-1-yl) Hydrogen Phosphate

The successful synthesis of this compound with high yield and purity hinges on the careful control of several key reaction parameters. These include the choice of catalyst system, understanding the reaction kinetics, and the strategic use of solvents.

Catalyst Systems and Reaction Kinetics

The choice of catalyst is crucial in many synthetic routes for dialkyl hydrogen phosphates. In the widely used method involving phosphorus oxychloride, a tertiary amine such as triethylamine is not merely a hydrogen chloride scavenger but also acts as a nucleophilic catalyst. researchgate.netgoogle.com

The kinetics of phosphorylation reactions are influenced by the structure of the alcohol and the nature of the phosphorylating agent. For primary alcohols like tridecan-1-ol, the reaction with POCl₃ is generally efficient. However, the reaction rate can be significantly lower for more sterically hindered secondary or tertiary alcohols. researchgate.net

In base-catalyzed transesterification reactions, the reaction rate is dependent on the concentration of the base and the temperature. rsc.org For example, using a substoichiometric amount of a strong base like potassium tert-butoxide can significantly accelerate the phosphorylation of primary alcohols at room temperature. rsc.org Kinetic studies, often performed using in-operando NMR spectroscopy, can provide valuable insights into the reaction mechanism and help in optimizing the catalyst loading and reaction time. rsc.org

The table below presents a comparison of different catalytic systems for the phosphorylation of alcohols, which can be extrapolated to the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for Alcohol Phosphorylation

| Catalyst System | Phosphorylating Agent | Alcohol Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Triethylamine | POCl₃ | 1-Dodecanol | Toluene | 0 to rt | 93 | researchgate.net |

| TBAHS (30 mol%) | PEP-K | 3-Phenyl-1-propanol | DMF | 80 | 80 | nih.govresearchgate.net |

| t-BuOK (7.5 mol%) | Dimethyl isopropenyl phosphate | 1-Butanol | Not specified | rt | 79 | rsc.org |

| Zn(acac)₂ (cat.) | Dimethyl phosphite | Cyclohexanol | Not specified | 0 | 44 | nih.gov |

| L1-Mn-SiW | Phosphoric Acid | Lauryl Alcohol | Not specified | 80 | 93 | researchgate.net |

Solvent Effects and Reaction Medium Engineering

The reaction medium plays a significant role in the synthesis of dialkyl hydrogen phosphates. The choice of solvent can influence the solubility of reactants, the reaction rate, and the product distribution. In the synthesis using POCl₃, non-polar aprotic solvents like toluene are commonly used to facilitate the reaction and the subsequent work-up. researchgate.netgoogle.com

For direct esterification with phosphoric acid, a solvent that forms an azeotrope with water can be used to drive the reaction to completion by removing the water of reaction. nih.gov In some cases, particularly with phosphorus pentoxide, the reaction can be carried out in the absence of a solvent, especially if the alcohol is in a liquid phase at the reaction temperature. acs.org

The polarity of the solvent can have a profound effect on the reaction kinetics. In general, less polar solvents can accelerate phosphorylation reactions. This is attributed to the desolvation of the negatively charged phosphoryl group in the ground state, which reduces the activation energy of the reaction. For instance, a significant rate enhancement is observed when moving from a polar protic solvent like water to a dipolar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). nih.govbohrium.com

The following table summarizes the effect of different solvents on the yield of phosphorylation reactions, providing a basis for selecting an appropriate reaction medium for the synthesis of this compound.

Table 2: Influence of Solvent on Phosphorylation Yield

| Phosphorylating System | Alcohol Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ψ-reagent/DBU | 3-Phenyl-1-propanol | Dichloromethane (DCM) | rt | 95 | bohrium.com |

| Ψ-reagent/DBU | 3-Phenyl-1-propanol | Acetonitrile (MeCN) | rt | 89 | bohrium.com |

| Ψ-reagent/DBU | 3-Phenyl-1-propanol | Dimethylformamide (DMF) | rt | 85 | bohrium.com |

| PEP-K/TBAHS | 3-Phenyl-1-propanol | Acetonitrile | 80 | 35 | nih.govresearchgate.net |

| PEP-K/TBAHS | 3-Phenyl-1-propanol | Dimethylformamide (DMF) | 80 | 80 | nih.govresearchgate.net |

Yield Enhancement and By-product Minimization Strategies

The efficient synthesis of this compound is contingent on maximizing the yield of the desired diester while minimizing the formation of by-products, primarily the mono-ester (monotridecyl hydrogen phosphate) and unreacted tridecan-1-ol.

Yield Enhancement:

Key strategies to improve the yield of the target compound revolve around the careful control of reaction parameters and the choice of reagents. In the widely used method involving the reaction of tridecan-1-ol with phosphorus pentoxide (P₂O₅), several factors are critical. Optimizing the molar ratio of alcohol to the phosphorus reagent is paramount; a 2:1 ratio of tridecan-1-ol to phosphorus pentoxide is often employed to favor the formation of the diester. researchgate.net Temperature control is also essential, with a range of 80–100°C typically maintained to ensure the reaction proceeds efficiently without causing thermal decomposition of the products. researchgate.net

Further enhancements have been achieved through innovative process modifications. The introduction of a small quantity of water or mineral acid prior to the addition of phosphorus pentoxide has been shown to increase the conversion of the alcohol to its phosphate ester. google.com This is hypothesized to occur because the water reacts with P₂O₅ to form phosphoric acid in situ, which then catalyzes the phosphorylation, while also preventing the P₂O₅ from clumping, thereby improving its dispersion in the reaction medium. google.com

The use of microwave irradiation represents a significant advancement, capable of increasing reaction speeds by factors of 100 to 4000 and leading to better yields compared to conventional heating methods. researchgate.net This technique can be applied both to the initial reaction with P₂O₅ and to subsequent esterification steps to convert mono-esters into the desired di-esters. thieme-connect.com

By-product Minimization and Removal:

The primary by-products in this synthesis are unreacted starting material and monotridecyl hydrogen phosphate. Trialkyl phosphates can also be an undesired side product in alternative synthetic routes, such as those using phosphorus oxychloride (POCl₃). organic-chemistry.org

Several purification strategies are employed to isolate the final product:

Post-Reaction Neutralization: Residual acidic compounds can be neutralized using a mild base, such as sodium bicarbonate, followed by solvent extraction to separate the organic phosphate esters.

Distillative Removal of Alcohol: Unreacted tridecan-1-ol is commonly removed by vacuum distillation. However, the high temperatures required can cause the acidic phosphate esters to decompose. A patented improvement involves adding a non-volatile basic compound to the reaction mixture before distillation. This neutralizes the acidic esters, increasing their thermal stability and allowing for the safe removal of the excess alcohol at temperatures up to 200°C.

Selective By-product Removal: An alternative approach involves the selective neutralization of the more acidic monoalkylphosphinic acid by-product, which can then be removed through an aqueous wash, leaving the desired dialkyl product in the organic phase. google.com

Alternative Reagents: Employing phosphorus oxychloride (POCl₃) followed by a controlled hydrolysis step with steam is a method specifically designed to yield dialkyl phosphates with minimal contamination from trialkyl phosphate impurities. organic-chemistry.org

The following table summarizes key strategies for optimizing the synthesis of this compound.

Table 1: Yield Enhancement and By-product Minimization Strategies

| Strategy | Parameter/Method | Purpose | Finding/Outcome |

|---|---|---|---|

| Stoichiometry Control | Molar Ratio | Favor Diester Formation | An alcohol-to-P₂O₅ molar ratio of 2.0 is optimal for diester synthesis. researchgate.net |

| Temperature Control | Reaction Temperature | Prevent Decomposition | A range of 80-100°C is recommended for the P₂O₅ reaction. researchgate.net |

| Process Enhancement | Microwave Irradiation | Accelerate Reaction | Increases reaction rate significantly (100-4000x) and improves yields over conventional heating. researchgate.net |

| Process Enhancement | Pre-addition of Water | Increase Conversion | Prevents P₂O₅ lumping and may form a catalytic phosphoric acid species in situ, increasing yield. google.com |

| By-product Removal | Distillation with Base | Purify Product | Addition of a non-volatile base before vacuum distillation stabilizes the acidic ester, allowing for safe removal of unreacted alcohol at high temperatures. |

| By-product Avoidance | Alternative Reagent | Minimize Triester | Using POCl₃ followed by steam hydrolysis gives high purity dialkyl phosphates, avoiding trialkyl phosphate by-products. organic-chemistry.org |

Mechanistic Investigations of this compound Formation

The precise reaction mechanism for the formation of this compound, particularly when using phosphorus pentoxide, is complex and has not been definitively elucidated. However, based on the known reactivity of the reagents, a plausible pathway can be proposed.

Phosphorus pentoxide exists as a cage-like molecule with the formula P₄O₁₀. wikipedia.org The reaction is believed to be initiated by the nucleophilic attack of the oxygen atom from a tridecan-1-ol molecule onto one of the electrophilic phosphorus atoms of the P₄O₁₀ cage. This initial attack leads to the cleavage of a P-O-P bond within the cage structure, forming a complex polyphosphoric acid ester intermediate.

This process continues as more alcohol molecules react with the remaining P-O-P bonds and the newly formed pyrophosphate linkages. The reaction mixture becomes a complex blend of various phosphoric acid esters, including mono- and di-esters, as well as polyphosphates. Subsequent hydrolysis, either from the controlled addition of water or from trace amounts present, breaks down the polyphosphate structures into the final mono- and dialkyl hydrogen phosphates.

An analogous, well-understood mechanism is the Fischer esterification, where an alcohol reacts with a carboxylic acid under acidic catalysis. masterorganicchemistry.comyoutube.com If phosphoric acid is generated in situ from P₂O₅ and trace water, the mechanism would likely follow a similar path:

Protonation: An acidic proton activates a P=O bond on a phosphoric acid intermediate, making the phosphorus atom more electrophilic.

Nucleophilic Attack: The alcohol (tridecan-1-ol) attacks the activated phosphorus atom. youtube.com

Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups on the phosphorus atom.

Elimination: A water molecule is eliminated as a leaving group, reforming the P=O bond and creating the phosphate ester linkage.

In base-catalyzed transesterification routes, the mechanism is thought to involve an alkoxide intermediate. nih.gov A base deprotonates the alcohol, creating a more potent nucleophile (tridecyl-alkoxide), which then attacks the phosphorus center of a phosphate donor. This forms a transient, pentacoordinate phosphorane intermediate, which subsequently collapses, eliminating a leaving group to yield the final product. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations of atom economy, the use of safer and more efficient reagents, and the reduction of energy consumption and waste.

Atom Economy: A central tenet of green chemistry is maximizing the incorporation of all reactant atoms into the final product. jocpr.com The synthesis of this compound from phosphorus pentoxide and tridecan-1-ol is not perfectly atom-economical, as it generates by-products. The ideal reaction (P₄O₁₀ + 8 ROH → 4 (RO)₂PO(OH)) would still produce water, but in practice, mixtures of mono- and di-esters are formed. Alternative synthetic routes that proceed via addition reactions or use catalytic cycles are being explored to improve atom economy. nih.govresearchgate.net For example, using isopropenyl phosphate as a phosphorylating agent is highly atom-efficient, as its only by-product is acetone, a volatile and easily removable compound. nih.gov

Safer Reagents and Catalysis: A key goal is to replace hazardous reagents, such as phosphorus oxychloride (POCl₃), with less toxic and more environmentally benign alternatives like P₂O₅ or phosphoric acid. thieme-connect.com Furthermore, the use of catalysts is preferred over stoichiometric reagents. Research into catalytic systems for phosphorylation includes:

Ionic Liquids: Formulations such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) have been successfully used as catalysts in microwave-assisted phosphate ester synthesis. thieme-connect.com

Heterogeneous Catalysts: The development of solid, recyclable acid catalysts offers significant advantages in simplifying product purification and minimizing waste streams. nih.gov

Novel Metal Catalysts: Bimetallic oxide clusters are being investigated as highly efficient catalysts for ester synthesis using molecular oxygen as a benign oxidant, producing only water as a by-product. labmanager.com

Energy Efficiency: Conventional heating methods often require long reaction times at elevated temperatures. Microwave-assisted synthesis has emerged as a more energy-efficient alternative, drastically reducing reaction times from hours to minutes and often improving yields. researchgate.netnih.gov

Waste Reduction and Solvent-Free Conditions: Minimizing waste is crucial. This can be achieved by improving reaction selectivity and developing efficient purification methods as discussed previously. Additionally, conducting reactions under solvent-free ("neat") conditions eliminates the need for organic solvents, which are often volatile, hazardous, and costly to dispose of. nih.gov Where a solvent is necessary, using greener options like water-containing ionic liquids is a promising approach. rsc.org

| Waste Prevention | Solvent-Free Reactions | Performing the synthesis "neat" or under solvent-free grinding conditions to eliminate solvent waste. nih.gov |

Advanced Characterization and Structural Elucidation of Bis Tridecan 1 Yl Hydrogen Phosphate

Spectroscopic Techniques for Structural Analysis

Spectroscopy is fundamental to elucidating the structure of bis(tridecan-1-yl) hydrogen phosphate (B84403), with each technique offering unique insights into different aspects of its molecular composition.

NMR spectroscopy is an indispensable tool for mapping the covalent framework of the molecule. The analysis of ¹H, ¹³C, and ³¹P spectra provides definitive evidence for its structure. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the different protons in the tridecyl chains and the phosphate group. The terminal methyl (CH₃) protons typically appear as a triplet around 0.8-0.9 ppm. The long chain of methylene (CH₂) groups creates a large, complex signal between approximately 1.2-1.4 ppm. The methylene groups adjacent to the phosphate oxygen (P-O-CH₂) are deshielded and appear further downfield as a multiplet, typically in the range of 3.8-4.1 ppm, often showing coupling to both the adjacent methylene group and the phosphorus atom. The acidic proton of the P-OH group is often broad and its chemical shift is highly dependent on concentration and solvent, but can be observed in the range of 10-12 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The terminal methyl carbon appears at the most upfield position (~14 ppm). The internal methylene carbons of the long alkyl chain resonate in the range of 22-32 ppm. The carbon atom directly bonded to the phosphate oxygen (P-O-C H₂) is significantly deshielded, appearing around 65-70 ppm and may exhibit coupling to the phosphorus nucleus (²JPC).

³¹P NMR Spectroscopy: ³¹P NMR is particularly diagnostic for organophosphorus compounds. For a dialkyl hydrogen phosphate like bis(tridecan-1-yl) hydrogen phosphate, a single resonance is expected. The chemical shift typically falls within the range of -5 to +5 ppm. Proton-coupled ³¹P spectra would show this signal as a multiplet due to coupling with the adjacent methylene protons (³JPH) and the acidic P-OH proton (²JPOH).

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | -CH₃ | 0.8 - 0.9 | Triplet (t) | ~7 |

| -(CH₂)₁₁- | 1.2 - 1.4 | Multiplet (m) | - | |

| P-O-CH₂- | 3.8 - 4.1 | Multiplet (m) | ³JHH ~7, ³JPH ~6-8 | |

| P-OH | 10 - 12 | Broad Singlet (br s) | - | |

| ¹³C | -C H₃ | ~14 | - | - |

| -(C H₂)₁₁- | 22 - 32 | - | - | |

| P-O-C H₂- | 65 - 70 | - | ²JPC ~5-8 | |

| ³¹P | (RO)₂P(O)OH | -5 to +5 | Singlet (proton-decoupled) | - |

Vibrational spectroscopy probes the functional groups and bonding within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dominated by absorptions from the alkyl chains and the phosphate headgroup. Strong bands between 2850 and 2960 cm⁻¹ correspond to the symmetric and asymmetric C-H stretching vibrations of the methyl and methylene groups. A very strong and characteristic absorption is observed for the P=O stretching vibration, typically around 1200-1250 cm⁻¹. The P-O-C stretching vibrations give rise to strong bands in the 1000-1050 cm⁻¹ region. A key feature is a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch in a strongly hydrogen-bonded dimeric structure, typical for dialkyl hydrogen phosphates.

Raman Spectroscopy: Raman spectroscopy provides complementary data. The C-H stretching region (2800-3000 cm⁻¹) is also prominent. The symmetric P-O-C stretch is often strong in the Raman spectrum. Raman is particularly useful for studying the phosphate backbone vibrations and conformational ordering of the alkyl chains in the solid state. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity (FT-IR) |

| 2850 - 2960 | C-H stretching (alkyl chains) | Strong |

| 2500 - 3300 | O-H stretching (hydrogen-bonded) | Strong, Very Broad |

| ~1465 | C-H bending (methylene scissoring) | Medium |

| 1200 - 1250 | P=O stretching | Very Strong |

| 1000 - 1050 | P-O-C stretching | Strong |

Electronic absorption spectroscopy provides information about electronic transitions within a molecule. This compound, consisting of saturated alkyl chains and a phosphate group, lacks conjugated π-systems or chromophores that absorb light in the visible range. Therefore, it is not expected to exhibit significant absorption in the standard UV-Vis region (200-800 nm). sharif.edu Any electronic transitions, such as n→σ* transitions associated with the non-bonding electrons on the oxygen atoms, would occur at very high energies in the far-UV region (<200 nm). researchgate.net

Mass Spectrometry Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from fragmentation patterns. With a molecular formula of C₂₆H₅₅O₄P, the calculated molecular weight is 462.69 g/mol . chemicalbook.com

In electrospray ionization (ESI), the compound can be detected in both positive and negative ion modes.

Positive Ion Mode: The protonated molecule [M+H]⁺ would be observed at an m/z of approximately 463.7.

Negative Ion Mode: The deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 461.7.

The fragmentation of organophosphate esters often involves the cleavage of the carbon-oxygen bond. mdpi.com For this compound, characteristic fragmentation pathways would include the neutral loss of one or both tridecyl groups (as tridecene, C₁₃H₂₆, mass 182.35 u). This leads to the formation of key fragment ions that are diagnostic for the dialkyl phosphate structure. mdpi.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion Formula | Description | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

| [C₂₆H₅₆O₄P]⁺ | Protonated Molecule [M+H]⁺ | 463.7 | - |

| [C₂₆H₅₄O₄P]⁻ | Deprotonated Molecule [M-H]⁻ | - | 461.7 |

| [C₁₃H₂₉O₄P]⁻ | Loss of one tridecene group [M-H-C₁₃H₂₆]⁻ | - | 279.2 |

| [H₂PO₄]⁻ | Dihydrogen phosphate ion | - | 97.0 |

X-ray Diffraction Studies of Related Crystalline Organophosphates and Coordination Complexes

While obtaining a single crystal of a long-chain, flexible molecule like this compound for X-ray diffraction can be challenging, powder X-ray diffraction (PXRD) can provide information on its solid-state packing and crystallinity.

More commonly, structural insights are gained by studying the X-ray diffraction data of related, more crystalline short-chain organophosphates or their metal coordination complexes. researchgate.net These studies reveal precise bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structures of many dialkyl phosphoric acids show that they form hydrogen-bonded dimers in the solid state, where the P-OH group of one molecule interacts with the P=O group of another. spuvvn.edu The analysis of such structures provides a model for understanding the likely supramolecular assembly of this compound, which influences its physical properties. The crystal systems for related organophosphate complexes are often found to be monoclinic or triclinic. spuvvn.edu

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials or byproducts.

Gas Chromatography (GC): Due to the low volatility and high polarity of the acidic phosphate group, direct analysis by GC is difficult. Therefore, a derivatization step is typically required. The acidic proton is replaced with a less polar group, such as a benzyl or silyl group, to increase volatility. d-nb.info After derivatization, the resulting ester can be analyzed by GC, often coupled with a flame photometric detector (FPD) in phosphorus mode or a mass spectrometer (MS) for sensitive and selective detection. d-nb.infonih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is well-suited for the analysis of this compound without derivatization. Given the long alkyl chains, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 or C8 stationary phase would be used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often run in a gradient elution mode. Detection can be achieved using a mass spectrometer (LC-MS), which provides both retention time and mass information for high confidence in identification and quantification. cdc.gov An evaporative light scattering detector (ELSD) is another suitable option for non-chromophoric analytes like this one.

Table 4: Typical Chromatographic Methods for Dialkyl Phosphate Analysis

| Technique | Stationary Phase | Mobile Phase / Conditions | Derivatization | Detector |

| GC | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Temperature programmed | Required (e.g., benzylation, silylation) | FPD, MS |

| RP-HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water gradient | Not required | MS, ELSD |

Chemical Reactivity and Coordination Chemistry of Bis Tridecan 1 Yl Hydrogen Phosphate

Acid-Base Equilibria and Protonation States in Solution

As a derivative of phosphoric acid, bis(tridecan-1-yl) hydrogen phosphate (B84403) is a Brønsted acid, capable of donating the proton from its hydroxyl group. ncert.nic.in The acidity of the P-OH bond is a key determinant of its behavior in solution. The acid-base equilibrium involves the deprotonation of the neutral molecule to form its conjugate base, the bis(tridecan-1-yl) phosphate anion.

The position of this equilibrium is dictated by the pH of the solution and the acid dissociation constant (pKa) of the compound. While the specific pKa for bis(tridecan-1-yl) hydrogen phosphate is not widely reported, it is expected to be in the range typical for dialkyl hydrogen phosphates, which are known to be significantly stronger acids than corresponding alcohols. ncert.nic.incore.ac.uk For comparison, the pKa values for phosphoric acid itself are approximately 2.16, 7.21, and 12.32. glaserchemgroup.com Dialkyl phosphates generally have a pKa value in the range of 1-2, making them relatively strong acids.

This means that at physiological pH (~7.4), the compound will exist almost exclusively in its deprotonated, anionic form. youtube.com The protonation state is critical as it influences the molecule's solubility, nucleophilicity, and its ability to coordinate with metal ions. The different protonation states can be studied using techniques such as potentiometric titration and, in some cases, neutron diffraction to directly locate hydrogen atoms. nih.govnih.gov

Table 1: Protonation States of this compound in Aqueous Solution

| pH Range | Dominant Species | Structure | Charge |

| pH < pKa | Protonated Form | (C₁₃H₂₇O)₂P(O)OH | Neutral |

| pH > pKa | Deprotonated Form (Anion) | (C₁₃H₂₇O)₂P(O)O⁻ | -1 |

Interaction with Metal Ions

The deprotonated form of this compound is an excellent ligand for a wide variety of metal ions. The negatively charged oxygen atom and the lone pairs on the phosphoryl oxygen create a highly effective binding site. The study of these interactions is crucial in fields ranging from solvent extraction of metals to understanding the role of metal ions in biological systems containing phosphate backbones. nih.gov

The bis(tridecan-1-yl) phosphate anion can coordinate to metal ions in several distinct modes, primarily dictated by the nature of the metal ion, the stoichiometry of the complex, and the reaction conditions. wikipedia.org The presence of two potential donor oxygen atoms allows for versatile ligand behavior.

Common coordination modes include:

Monodentate: The ligand binds to a single metal center through one of its oxygen atoms, typically the deprotonated one.

Bidentate Chelation: The ligand coordinates to a single metal ion using both the deprotonated oxygen and the phosphoryl oxygen, forming a stable four-membered ring. This chelation effect enhances the stability of the resulting complex. wikipedia.orgacs.org

Bidentate Bridging: The ligand bridges two different metal centers. This can occur in various ways, for instance, with the deprotonated oxygen binding to one metal and the phosphoryl oxygen binding to another. This mode is crucial for the formation of polynuclear complexes and coordination polymers. wikipedia.orgnih.gov

The long tridecyl chains, while not directly involved in coordination, significantly influence the solubility of the resulting metal complexes, making them more soluble in nonpolar organic solvents. This property is exploited in liquid-liquid extraction processes.

Table 2: Common Coordination Modes of Dialkyl Phosphate Anions

| Coordination Mode | Description | Visual Representation |

| Monodentate | Binds through one oxygen atom. | M ← O-P(OR)₂=O |

| Bidentate Chelate | Binds to one metal via two oxygen atoms. | M ← O,O=P(OR)₂ |

| Bidentate Bridge | Binds to two different metal centers. | M¹ ← O-P(OR)₂=O → M² |

The formation of a metal-ligand complex is a reversible equilibrium process, and the stability of the complex is quantified by its stability constant (or formation constant, K). For a 1:1 metal (Mⁿ⁺) to ligand (L⁻) complex, the equilibrium is:

Mⁿ⁺ + L⁻ ⇌ ML⁽ⁿ⁻¹⁾⁺

The stability constant is given by K = [ML⁽ⁿ⁻¹⁾⁺] / ([Mⁿ⁺][L⁻]). High values of K indicate the formation of a stable complex. These constants are often expressed in logarithmic form (log K). nih.gov

The thermodynamics of complexation can be described by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters are related by the equation: ΔG° = -RTlnK = ΔH° - TΔS°.

ΔG°: A negative value indicates a spontaneous complex formation process.

ΔH°: Represents the heat change during complex formation. Negative values (exothermic) are often associated with the formation of strong covalent bonds between the metal and ligand.

ΔS°: Represents the change in disorder. Positive values (increase in entropy) are often driven by the release of solvent molecules from the metal's coordination sphere upon ligand binding. rsc.orgresearchgate.net

While specific thermodynamic data for this compound complexes are not extensively documented in general literature, studies on similar systems show that the stability and thermodynamic profile depend heavily on the metal ion's charge, size, and electronic configuration. nih.govresearchgate.net For example, highly charged ions like Th(IV) form exceptionally stable complexes with chelating oxygen donors. nih.gov

The interaction between the bis(tridecan-1-yl) phosphate anion and a metal cation can result in two primary types of association: chelation and ion-pair formation.

Chelation: As described in section 4.2.1, this involves the formation of covalent coordination bonds between the metal ion and two or more donor atoms from the same ligand molecule. wikipedia.orgacs.org The resulting ring structure leads to a significant increase in thermodynamic stability, known as the "chelate effect." This is the dominant mechanism for many transition metals and lanthanides, leading to the formation of well-defined coordination complexes.

Ion-Pair Formation: In this mechanism, the primary driving force is the electrostatic attraction between the negatively charged phosphate anion and the positively charged metal cation. While coordination bonds may be weak or absent, the two ions are held together as a single entity. This type of interaction is more prevalent in solvents with low dielectric constants, where charge separation is less favorable. The long alkyl chains of this compound can create a nonpolar microenvironment that promotes ion-pairing.

In many practical systems, especially in organic media, the interaction is a hybrid of both, with strong electrostatic contributions supplementing the coordinate bonds.

Reactivity with Organic Substrates and Nucleophiles/Electrophiles

The phosphorus center in this compound is in the P(V) oxidation state and is electrophilic. This is due to the electron-withdrawing effect of the four oxygen atoms attached to it. Consequently, it is susceptible to attack by nucleophiles. frontiersin.org

Reactivity with Nucleophiles: Nucleophilic substitution at the phosphorus center is a characteristic reaction. A common example is hydrolysis, where water acts as the nucleophile, leading to the cleavage of a P-O-C ester bond to yield tridecanol (B155529) and the corresponding monoalkyl phosphoric acid. The rate of such reactions is generally slow for phosphate diesters under neutral conditions but can be catalyzed by acids or enzymes. frontiersin.org Stronger nucleophiles can displace one of the tridecyloxy groups. The reaction typically proceeds through a pentacoordinate intermediate or transition state. researchgate.net

Reactivity with Electrophiles: The oxygen atoms of the phosphate group, particularly the phosphoryl oxygen and the hydroxyl oxygen (or the deprotonated oxygen anion), are nucleophilic centers. They can react with a variety of electrophiles. For example, the hydroxyl group can be alkylated or acylated by reaction with suitable electrophilic reagents. Electrophilic substitution can also occur at the phosphorus atom, a process that generally proceeds with retention of the stereochemical configuration at the phosphorus center. researchgate.netmdpi.com

Table 3: Summary of Reactivity at the Phosphate Center

| Reactant Type | Target Site on Phosphate | Typical Reaction |

| Nucleophile (e.g., H₂O, R-OH) | Electrophilic Phosphorus Atom | Nucleophilic Substitution (Ester Cleavage) |

| Electrophile (e.g., Alkyl Halide) | Nucleophilic Oxygen Atoms | O-Alkylation |

Supramolecular Interactions and Anion Recognition Studies

The phosphate group is an exceptional functional group for engaging in hydrogen bonding. The P=O group is a strong hydrogen bond acceptor, while the P-O-H group is a potent hydrogen bond donor. This dual capability allows this compound to participate in the formation of complex, non-covalent supramolecular structures. mdpi.com

This ability to form strong and directional hydrogen bonds makes organophosphates a subject of intense study in the field of anion recognition. rsc.org While this compound itself can act as a host for other species, the principles are often studied using simpler phosphate anions as guests. Research has shown that host molecules containing urea, amide, or pyrrole (B145914) groups can selectively bind dihydrogen phosphate anions (H₂PO₄⁻) through multiple hydrogen bonds. nih.govfigshare.comacs.org

In these interactions, the phosphate guest can itself act as a hydrogen bond donor via its P-O-H groups and an acceptor via its P=O and P-O⁻ groups. nih.govfigshare.com The formation of these host-guest complexes can be monitored by techniques like ¹H NMR and UV-vis titration, allowing for the determination of association constants which quantify the binding strength. rsc.orgnih.gov The self-assembly of this compound molecules, driven by hydrogen bonding between the phosphate heads and van der Waals forces between the long alkyl tails, can lead to the formation of ordered structures like micelles or bilayers in solution.

Interfacial Behavior and Aggregation Phenomena of Bis Tridecan 1 Yl Hydrogen Phosphate

Surface Activity and Critical Micelle Concentration (CMC) Studies

The surface activity of a surfactant is its ability to adsorb at interfaces, thereby reducing the surface or interfacial tension. This property is fundamental to processes like wetting, foaming, and emulsification. For dialkyl phosphates, the two alkyl chains contribute to a significant hydrophobic character, driving them to accumulate at interfaces.

The Critical Micelle Concentration (CMC) is a key parameter that defines the concentration above which surfactant molecules self-assemble into organized structures called micelles. nih.gov Below the CMC, the surfactant primarily exists as individual molecules (monomers) in the bulk solution and at the interface. As the concentration approaches the CMC, the interface becomes saturated with monomers, and any further addition of the surfactant leads to the formation of micelles. This process is generally accompanied by a plateau in the surface tension of the solution. ttuhsc.edu

For ionic surfactants like dialkyl phosphates, the CMC is influenced by several factors, including the length of the alkyl chains, the nature of the counter-ion, and the ionic strength of the solution. mdpi.com Generally, the CMC decreases as the length of the hydrophobic alkyl chain increases, up to a certain point. ttuhsc.edu For instance, studies on sodium dodecylbenzenesulfonate have shown that a shorter alkyl chain (C11 vs. C12) leads to a higher CMC. mdpi.com

Table 1: Surface Tension of Disodium (B8443419) Dodecyl Phosphate (B84403) Solutions at 60°C This table is based on data for a related compound, disodium dodecyl phosphate, and is intended to illustrate the general behavior of long-chain alkyl phosphates.

| Concentration (mol/L) | Surface Tension (mN/m) |

|---|---|

| 1.00E-05 | 65 |

| 3.00E-05 | 60 |

| 1.00E-04 | 52 |

| 3.00E-04 | 45 |

| 1.00E-03 | 38 |

| 3.00E-03 | 35 |

| 1.00E-02 | 35 |

Data sourced from Karakashev et al. (2018) researchgate.net

Formation and Characterization of Micellar Aggregates

Above the CMC, bis(tridecan-1-yl) hydrogen phosphate molecules are expected to form micellar aggregates in aqueous solutions. These are thermodynamically stable structures where the hydrophobic tridecyl chains are sequestered in the core, away from the aqueous environment, while the hydrophilic phosphate head groups are exposed to the water. nih.gov

The size and shape of these micelles are governed by the molecular geometry of the surfactant and the solution conditions. For dialkyl surfactants, the presence of two alkyl chains can lead to different packing arrangements compared to single-chain surfactants, potentially resulting in non-spherical micelles. nih.gov Techniques such as Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are commonly used to characterize the size, shape, and aggregation number (the number of monomers per micelle) of these aggregates. nih.govacs.org

Studies on various detergent series have shown that the size of the micelle core is constrained by the length of the alkyl chain, and the aggregation number generally increases with each carbon atom added to the chain. nih.gov For example, research on amphiphilic diblock polyphosphoesters has demonstrated that changing the alkyl side chain from 8 to 16 carbon atoms can significantly increase the loading capacity of micelles for hydrophobic substances, indicating a change in micelle size and/or structure. researchgate.net DLS studies on poly(dodecyloxyethylene phosphate)s have shown that micelles are formed and their size is relatively stable with changes in temperature. researchgate.net

Table 2: Illustrative Micelle Size Data for Related Amphiphilic Copolymers This table presents data on the effect of alkyl chain length on the size of micelles formed by amphiphilic diblock polyphosphoesters, providing insight into the expected behavior of long-chain dialkyl phosphates.

| Alkyl Chain Length | Micelle Diameter with Encapsulated Doxorubicin (nm) |

|---|---|

| C8 | ~90 |

| C12 | ~105 |

| C16 | ~115 |

Data sourced from a study on amphiphilic diblock polyphosphoesters by Yamakita et al. (2022) researchgate.net

Interfacial Tension and Adsorption Properties

The adsorption of this compound at a liquid-liquid interface, such as an oil-water interface, is a critical aspect of its function as an emulsifier. The extent to which it can lower the interfacial tension (IFT) is a measure of its effectiveness. The presence of two long alkyl chains suggests a strong affinity for the oil phase, leading to significant adsorption at the oil-water interface.

Studies on a structurally similar compound, tridecyl dimethyl phosphine (B1218219) oxide (C13DMPO), at a water/hexane interface have shown a significant reduction in interfacial tension with increasing surfactant concentration. nih.govresearchgate.net The dynamics of this process involve the adsorption of the surfactant from the aqueous phase to the interface, followed by a potential transfer into the oil phase. nih.gov The equilibrium IFT is dependent on the surfactant concentration in the aqueous phase. researchgate.net

The adsorption behavior at the interface can be described by adsorption isotherms, which relate the concentration of the surfactant in the bulk phase to the amount adsorbed at the interface. mdpi.com For ionic surfactants, the adsorption is also influenced by electrostatic interactions at the interface.

Table 3: Interfacial Tension of Tridecyl Dimethyl Phosphine Oxide (C13DMPO) at the Water/Hexane Interface This table is based on data for a structurally similar compound, C13DMPO, and illustrates the expected interfacial tension behavior of long-chain alkyl phosphates.

| C13DMPO Concentration (µmol/L) | Equilibrium Interfacial Tension (mN/m) |

|---|---|

| 1 | ~45 |

| 2 | ~40 |

| 5 | ~32 |

| 10 | ~25 |

| 20 | ~20 |

Data sourced from Fainerman et al. (2019) researchgate.net

The adsorption of the surfactant at the interface is a dynamic process. Initially, the IFT decreases rapidly as surfactant molecules from the bulk solution adsorb to the newly created interface. Over time, an equilibrium is established between the surfactant in the bulk and at the interface.

Influence of Alkyl Chain Length and Structure on Aggregation Behavior

The length and structure of the alkyl chains in dialkyl hydrogen phosphates have a profound impact on their aggregation behavior. As a general principle in surfactant science, increasing the length of the hydrophobic alkyl chain enhances the driving force for micellization, leading to a lower CMC. mdpi.com This is because longer chains have a larger unfavorable contact area with water, making their aggregation into micelles more energetically favorable.

The presence of two alkyl chains in this compound, as opposed to one, also significantly affects its packing properties at interfaces and in micelles. This can lead to a larger area per molecule at the interface and may favor the formation of more complex aggregate structures beyond simple spherical micelles.

Emulsification and Dispersion Mechanisms

Dialkyl phosphates are effective emulsifiers, capable of stabilizing oil-in-water (O/W) or water-in-oil (W/O) emulsions. google.com An emulsion is a dispersion of one immiscible liquid in another, and its stability is largely dependent on the presence of an emulsifying agent that forms a protective film around the dispersed droplets, preventing them from coalescing. mdpi.com

The emulsification mechanism of this compound involves several key steps:

Reduction of Interfacial Tension: The surfactant adsorbs at the oil-water interface, lowering the interfacial tension. This reduces the energy required to break down the dispersed phase into smaller droplets during homogenization.

Formation of an Interfacial Film: The adsorbed surfactant molecules form a protective film around the oil droplets. The two long tridecyl chains of this compound would be oriented towards the oil phase, while the charged phosphate head group would reside in the aqueous phase.

Electrostatic and Steric Stabilization: As an anionic surfactant, the phosphate head groups impart a negative charge to the surface of the oil droplets. This leads to electrostatic repulsion between the droplets, preventing them from approaching each other and coalescing. Additionally, the layer of hydrated head groups and associated counter-ions provides a steric barrier that further contributes to the stability of the emulsion.

The effectiveness of dialkyl phosphates as emulsifiers can be influenced by the ratio of mono- to di-esters in a mixture, as well as the length of the alkyl chains. google.com Longer alkyl chains generally provide better steric stabilization. The stability of the emulsion is also dependent on factors such as pH and ionic strength, which can affect the charge and conformation of the interfacial film.

Applications of Bis Tridecan 1 Yl Hydrogen Phosphate in Materials Science and Industrial Processes

Solvent Extraction Technologies

Solvent extraction, or liquid-liquid extraction, is a crucial technology in hydrometallurgy for the selective separation and purification of metals. Acidic organophosphorus extractants, particularly dialkyl hydrogen phosphates, are widely employed due to their ability to form stable complexes with metal ions through cation exchange mechanisms.

The recovery of precious metals such as gold and platinum group metals (PGMs) from various sources, including ores and electronic waste, is of significant economic importance. Solvent extraction is a preferred method for refining these metals due to its high efficiency and selectivity. calpaclab.com

Table 1: General Extractants for Precious Metals (Note: This table provides examples of extractants for context, as specific data for Bis(tridecan-1-yl) hydrogen phosphate (B84403) was not found).

| Metal | Extractant Example |

| Gold (Au) | Tributyl phosphate (TBP), Dibutylcarbitol (DBC) |

| Platinum (Pt) | Trioctylamine (B72094) (TOA) |

| Palladium (Pd) | Organosulfides |

The separation of rare earth elements (REEs) is notoriously challenging due to their similar chemical properties. Solvent extraction is the dominant industrial method for their separation. Acidic organophosphorus extractants like Di(2-ethylhexyl) phosphoric acid (D2EHPA) are extensively used for this purpose. These extractants show different affinities for various REEs, allowing for their separation through multi-stage extraction processes.

There is no specific data in the reviewed literature on the application of Bis(tridecan-1-yl) hydrogen phosphate for REE separation. However, the principles governing the use of D2EHPA can be extrapolated. The extraction of REEs by dialkyl hydrogen phosphates is a cation exchange process, and the efficiency can be influenced by the pH of the aqueous solution. The long alkyl chains of this compound would ensure its retention in the organic phase during the extraction process.

The transfer of metal ions from an aqueous phase to an organic phase using acidic organophosphorus extractants is generally understood to occur via a cation exchange mechanism. For trivalent metals like REEs, the extraction equilibrium is often depicted as the metal ion replacing the acidic protons of the extractant molecules, which typically exist as dimers in the organic phase. The stoichiometry of the extracted metal-extractant complex can vary depending on the specific metal and extraction conditions.

While a specific mechanistic study for this compound was not identified, research on similar extractants like D2EHPA has provided significant insights into the formation of metal complexes and the factors influencing extraction kinetics and equilibria.

Synergistic extraction involves the use of a mixture of two or more extractants to achieve a greater extraction efficiency than the sum of the individual extractants. This is a common strategy to enhance the separation of metals. Typically, a mixture includes an acidic extractant and a neutral or basic extractant.

No specific research was found on the use of this compound in synergistic extraction systems. However, the general principle is well-established with other dialkyl hydrogen phosphates like D2EHPA, which are often paired with neutral extractants such as tri-n-butyl phosphate (TBP) or trioctylphosphine (B1581425) oxide (TOPO). The neutral extractant can replace water molecules in the coordination sphere of the extracted metal complex, thereby increasing its organophilicity and enhancing its distribution into the organic phase.

Advanced Materials Engineering

The unique properties of organophosphorus compounds make them valuable in the field of materials science, particularly in the development of functional polymers and composites.

Phosphorus-containing polymers are a significant class of materials with applications ranging from flame retardants to biomaterials. researchgate.net The incorporation of phosphorus moieties into a polymer backbone or as side chains can impart specific functionalities.

There is no direct evidence in the reviewed literature of this compound being used as a monomer or a primary component in the synthesis of functional polymers or composites. However, the broader class of dialkyl hydrogen phosphates and their derivatives are used in polymer science. For example, polymerizable surfactants with a hydrophilic phosphorus end group and a polymerizable group at the other end of an alkyl chain have been synthesized. Such molecules can be used in emulsion polymerization or to create functional surfaces. The long alkyl chains of this compound could potentially be functionalized to allow for its incorporation into a polymer matrix, where it could act as an internal plasticizer or impart flame-retardant properties.

Applications in Lubricant Formulations and Tribology

This compound, as a member of the long-chain alkyl phosphate ester family, holds potential for significant applications as a lubricant additive. These esters are well-regarded for their anti-wear (AW) and extreme pressure (EP) properties. mdpi.comudayton.eduresearchgate.net The primary function of such additives is to protect machine components from wear and metal loss, particularly under boundary lubrication conditions where direct metal-to-metal contact is more likely. machinerylubrication.com

The mechanism of action involves the chemical reaction of the phosphate ester with the metallic surfaces at points of contact, which are heated by friction. This process forms a protective, sacrificial tribochemical film on the surface. numberanalytics.com This film, often composed of iron phosphates and polyphosphates, possesses lower shear strength than the base metal, thereby reducing friction and preventing catastrophic welding and seizure of moving parts. mdpi.comresearchgate.net The long alkyl chains, such as the tridecyl groups in this compound, contribute to the additive's solubility in the lubricant's base oil and influence the structure and integrity of the protective film. mdpi.com The effectiveness of the anti-wear protection is often related to the length of these carbon chains, which provide load-bearing capacity. mdpi.com

Research on analogous long-chain phosphate esters has demonstrated their ability to significantly reduce wear. For instance, studies comparing different phosphorus-based additives show that they can reduce wear volume on metal surfaces by more than an order of magnitude compared to unadditized base oil. mdpi.com

Below is a data table illustrating the typical performance of various phosphorus-containing anti-wear additives in a polyalphaolefin (PAO) base oil, which provides context for the expected performance of compounds like this compound.

Table 1: Tribological Performance of Selected Phosphorus-Based Anti-Wear Additives

| Additive Type | Additive | Wear Volume (10⁻³ mm³) | Average Friction Coefficient |

|---|---|---|---|

| Base Oil | PAO4 (Polyalphaolefin) | 72.9 | 0.12 |

| Phosphate Ester | Tritolyl phosphate (TCP) | 15.2 | 0.10 |

| Dithiophosphate (B1263838) Ester | Dialkyl dithiophosphate ester | 10.5 | 0.09 |

Data is illustrative and based on findings for analogous compounds. mdpi.com The performance of this compound may vary.

Integration into Membrane Separation Systems

Long-chain dialkyl hydrogen phosphates are recognized for their role as extractants in liquid-liquid extraction and their potential for integration into membrane separation systems, such as supported liquid membranes (SLMs) and hollow fiber renewal liquid membranes (HFRLMs). mdpi.com In these systems, the phosphate ester, dissolved in a water-immiscible organic solvent, acts as a carrier molecule, selectively binding to target species (often metal ions) at the feed-membrane interface and transporting them across the membrane to a stripping phase.

The acidic proton of the phosphate group can be exchanged for a metal ion, facilitating the extraction process. The two long tridecyl chains of this compound would provide the necessary lipophilicity to ensure the compound remains in the organic membrane phase, preventing its loss to the aqueous feed and stripping solutions. This is a critical characteristic for the stability and long-term performance of the membrane system.

Studies on similar organophosphorus extractants, such as bis(2-ethylhexyl) phosphoric acid (D2EHPA), have shown their effectiveness in separating various elements, including rare earth elements. mdpi.com However, a significant challenge in these systems is the formation of a "third phase"—a gel-like or solid precipitate that can occur at high metal loadings, leading to membrane fouling and reduced efficiency. mdpi.com The specific structure of the dialkyl hydrogen phosphate, including the length and branching of the alkyl chains, influences its propensity to form this third phase.

The table below presents data from a study on the extraction of non-ionic organophosphorus compounds using a membrane-assisted solvent extraction (MASE) technique, demonstrating the applicability of membrane systems for concentrating compounds with phosphate ester structures.

Table 2: Performance of Membrane-Assisted Solvent Extraction (MASE) for Phosphate Esters

| Compound | Quantification Limit (ng/L) | Recovery (%) |

|---|---|---|

| Tributyl phosphate | 1 | 83 |

| Tris(2-chloroethyl) phosphate | 25 | 72 |

| Tris(1-chloro-2-propyl) phosphate | 25 | 78 |

| Tris(2-butoxyethyl) phosphate | 5 | 81 |

Data from a study on various phosphate triesters, illustrating the principle of membrane extraction for this class of compounds. nih.gov The behavior of this compound may differ.

Utilization in Energy Storage Systems (e.g., Electrolytes)

Phosphate esters are being investigated as functional additives for electrolytes in advanced energy storage systems, particularly in lithium-ion and lithium metal batteries. researchgate.netresearchgate.net Their primary proposed role is to enhance the safety and performance of the battery. One of the major safety concerns with conventional carbonate-based electrolytes is their flammability. Long-chain phosphate esters are generally less flammable and can be used as flame-retardant additives. researchgate.net

Beyond safety, phosphate additives can participate in the formation of a stable and effective solid-electrolyte interphase (SEI) on the anode surface. A robust SEI is crucial for preventing the continuous decomposition of the electrolyte and suppressing the growth of lithium dendrites, which can cause short circuits and battery failure. The phosphate group can coordinate with lithium ions, influencing the composition and ionic conductivity of the electrolyte and the resulting SEI layer. researchgate.net

Research into non-flammable, long-chain phosphate ester-based electrolytes has shown promising results, achieving excellent compatibility with both high-voltage cathodes and lithium metal anodes. researchgate.net These specialized electrolytes can enable stable cycling performance over hundreds of cycles, even in demanding high-voltage applications.

The following table summarizes the performance of a lithium-ion cell utilizing a gel polymer electrolyte (GPE) containing a phosphate-based flame retardant, indicating the potential benefits of incorporating such compounds.

Table 3: Electrochemical Performance of a LiFePO₄/GPE/Li Cell with a Phosphate Additive

| Parameter | Value |

|---|---|

| Ionic Conductivity (mS cm⁻¹) | > 7.0 |

| Electrochemical Stability Window (V vs. Li⁺/Li) | up to 4.5 |

| Onset Decomposition Temperature (°C) | > 220 |

| Initial Discharge Capacity (mAh g⁻¹) | ~150 at 0.2C |

Data is representative of gel polymer electrolytes containing phosphate additives. researchgate.net Performance with this compound would require specific testing.

Corrosion Inhibition Applications

Dialkyl hydrogen phosphates, including this compound, are effective corrosion inhibitors for various metals and alloys, particularly steel. ogj.comacs.org Their mechanism of protection is primarily based on the formation of a dense, protective film on the metal surface that acts as a barrier to corrosive agents. ogj.comnih.gov

The phosphate headgroup of the molecule chemisorbs onto the metal oxide layer, forming strong bonds (e.g., P-O-Fe). acs.org The two long tridecyl alkyl chains then orient themselves away from the surface, creating a tightly packed, hydrophobic self-assembled monolayer (SAM). researchgate.netmdpi.com This molecularly thin layer prevents water and corrosive ions, such as chloride, from reaching the metal surface. The quality and packing density of this SAM are critical for its protective efficacy, with longer alkyl chains generally leading to more ordered and robust films due to increased van der Waals interactions between the chains. researchgate.netnih.gov Studies on alkyl phosphates with varying chain lengths have shown that those with more than 15 carbon atoms form highly crystalline and densely packed monolayers. nih.govfigshare.com

These phosphate esters are considered mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process, although the effect is often predominantly anodic. acs.org

The table below shows the corrosion inhibition efficiency of different monoalkyl phosphate esters on iron in an acidic solution, illustrating the effect of alkyl chain length on performance.

Table 4: Inhibition Efficiency of Monoalkyl Phosphate Esters on Iron in 0.5 M H₂SO₄

| Inhibitor (Concentration: 1x10⁻³ M) | Inhibition Efficiency (%) |

|---|---|

| Mono-n-butyl phosphate ester (BP) | 78.5 |

| Mono-n-hexyl phosphate ester (HP) | 91.8 |

Data from a study on monoalkyl phosphates, demonstrating the principle of corrosion inhibition by this class of compounds. acs.org As a dialkyl phosphate with long chains, this compound is expected to show strong inhibition properties.

Catalytic Applications

This compound as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, phosphorus-containing compounds are of paramount importance as ligands that coordinate to a central metal atom, modifying its electronic and steric properties to control catalytic activity and selectivity. acs.org While phosphines are the most common type of phosphorus ligand, other organophosphorus compounds, including phosphate esters, can also serve this function.

This compound possesses a phosphate group that can act as a coordination site for a metal center. The lone pairs of electrons on the oxygen atoms can be donated to a vacant orbital on a transition metal, forming a metal-ligand complex. The two long, flexible tridecyl chains would create a sterically bulky and lipophilic pocket around the metal center. This steric hindrance can influence the substrate's approach to the catalytic site, potentially leading to high selectivity in certain reactions. The lipophilic nature would also enhance the solubility of the resulting catalyst complex in nonpolar organic solvents, which are common in homogeneous catalysis.

Although specific catalytic applications of this compound as a ligand are not widely documented, the principles of phosphorus-based catalysis suggest its potential use in reactions such as hydroformylation, cross-coupling, or polymerization, where tuning the steric and electronic environment of the metal catalyst is crucial. ufl.edu

Heterogeneous Catalytic Systems Involving Phosphate Derivatives

Phosphate groups are valuable components in the design of heterogeneous catalysts due to their unique surface properties and ability to act as anchoring sites. nih.govmdpi.com While direct use of this compound as a heterogeneous catalyst is unlikely, its derivatives can be employed to create or modify solid catalytic systems.

One major area of application is in the functionalization of catalyst supports or the creation of metal-organic frameworks (MOFs). researchgate.netnih.gov The phosphate group can be used to anchor catalytically active metal species onto a solid support like silica (B1680970) or alumina. uq.edu.au The long alkyl chains would modify the surface properties of the support, making it more hydrophobic and potentially influencing the interaction with reactants.

In the context of MOFs, phosphate-based organic ligands can be used to construct the framework itself. chemscene.com These materials possess high surface areas and tunable porosity, making them excellent candidates for heterogeneous catalysis. mdpi.com By incorporating a ligand derived from this compound, one could create a MOF with a specific pore environment tailored for certain catalytic reactions. The phosphate groups within the framework can act as Brønsted or Lewis acid sites, or they can coordinate metal ions that serve as the active catalytic centers. researchgate.net Such systems have shown promise in a variety of organic transformations, including condensation reactions. mdpi.com

The table below provides an example of the performance of a heterogeneous catalyst based on a mixed-metal phosphate in a Knoevenagel condensation reaction.